molecular formula C14H14BrCl2NO B2598124 {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089255-78-5

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B2598124
CAS RN: 2089255-78-5
M. Wt: 363.08
InChI Key: NFADFLSLZQQOMI-UHFFFAOYSA-N
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Description

“{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089255-78-5 . Its IUPAC name is 1-(2-(2-bromo-4-chlorophenoxy)phenyl)-N-methylmethanamine hydrochloride . The compound has a molecular weight of 363.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BrClNO.ClH/c1-17-9-10-4-2-3-5-13(10)18-14-7-6-11(16)8-12(14)15;/h2-8,17H,9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of (\text{{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}}(methyl)amine Hydrochloride)

(\text{{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}}(methyl)amine hydrochloride), also known as XE991, is a compound with significant implications in various fields of research and industry. Below is a detailed analysis of its unique applications across different scientific domains.

Medicinal Chemistry Research: XE991 plays a crucial role in the development of new pharmaceutical compounds. It serves as a cornerstone in public health by aiding in the design and synthesis of biologically active substances. Its molecular interactions and specific physicochemical properties are studied to understand the effects of drugs .

Pharmacological Activities: The compound has been investigated for its potential pharmacological activities. It is part of a broader study into phenoxy acetamide derivatives, which are explored for their therapeutic efficacy and safety. These studies aim to enhance life quality by discovering new, tailored drugs .

Anti-Oxidant Screening: In the search for compounds with significant anti-oxidant activity, derivatives of phenoxy acetamide, which share a similar molecular framework to XE991, have shown great promise. This suggests potential applications of XE991 in developing anti-oxidant therapies .

Environmental Remediation: XE991’s structural analogs have been used in environmental science, particularly in the fast adsorption and removal of pollutants from aqueous solutions. This indicates XE991 could be applied in water treatment processes to remove hazardous substances .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(2-bromo-4-chlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO.ClH/c1-17-9-10-4-2-3-5-13(10)18-14-7-6-11(16)8-12(14)15;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFADFLSLZQQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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